Aristololactam IV

Description

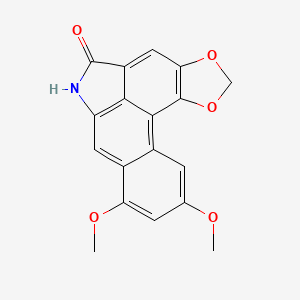

Structure

2D Structure

3D Structure

Properties

CAS No. |

17413-39-7 |

|---|---|

Molecular Formula |

C18H13NO5 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

14,16-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

InChI |

InChI=1S/C18H13NO5/c1-21-8-3-10-9(13(4-8)22-2)5-12-15-11(18(20)19-12)6-14-17(16(10)15)24-7-23-14/h3-6H,7H2,1-2H3,(H,19,20) |

InChI Key |

IVQJJWTYXXUJQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C4=C(C=C2C(=C1)OC)NC(=O)C4=CC5=C3OCO5 |

Origin of Product |

United States |

Occurrence and Isolation of Aristololactam Iv and Its Analogues

Botanical Sources and Biogeographical Distribution

The presence of Aristololactam (B190612) IV and its analogues is not uniformly distributed across the plant kingdom but is concentrated in specific families and genera, most notably the Aristolochiaceae.

The genus Aristolochia is the principal source of Aristololactam IV. Various species within this genus, distributed across different geographical regions, have been found to contain this compound. For instance, species such as Aristolochia contorta, A. debilis, and A. kankauensis are known to produce this compound, often localized in the roots and leaves. vulcanchem.com Research has also identified this compound in Aristolochia moupinensis and A. cathcartii. researchgate.net A study of 43 different Aristolochia species confirmed the widespread presence of aristolochic acid analogues, including Aristolactam IV. acs.org The concentration of these compounds can be influenced by environmental factors and the physiological state of the plant. vulcanchem.com

A comprehensive analysis of various Aristolochia species has led to the identification of a range of aristolactam and aristolochic acid derivatives. The table below summarizes the findings from several key studies.

| Botanical Source | Compounds Identified |

| Aristolochia contorta | Aristololactam IVa, 9-hydroxy aristolochic acid I, and 17 other known compounds. ingentaconnect.comnih.gov |

| Aristolochia moupinensis | Aristololactam BII, 7-methoxyl-aristololactam IV, this compound, Aristolactam I, Aristolactam AII, Aristolactam IIIa, Aristolactam-N-β-D-glucoside, Aristolactam C–N-β-D-glucoside. researchgate.net |

| Aristolochia cathcartii | Aristolochic acid I methyl ester, aristolochic acid A, aristolochic acid VI, aristolochic acid BII, aristolochic acid C, Aristolactam III, Aristolactam II, Aristolactam A III, Aristolactam A IIIa, aristolochic acid D II. researchgate.net |

| Aristolochia gigantea | A new aristolactam (9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside), allantoin, E-nerolidol, β-sitosterol, (+)-kobusin, (+)-eudesmin, trans-N-feruloyltyramine, aristolactam Ia-N-β-D-glucoside, aristolactam Ia 8-β-D-glucoside, aristolactam IIIa, and magnoflorine (B1675912). mdpi.com |

| Aristolochia manshuriensis | Aristolic acid II, aristolochic acids I, II, IV, IIIa and IVa, aristolactam IIIa, tannin, aristoloside, magnoflorine and β-sitosterol. nih.gov |

| Aristolochia fangchi | Mufongchins A, B, C and D, para-coumaric acid, syringic acid, palmitic acid, aristolochic acids I, II and IIIa, allantoin, magnoflorine, aristolactam and β-sitosterol. nih.gov |

While the Aristolochiaceae family is the primary source, aristolactams, including analogues of this compound, have also been detected in other plant families. These include the Annonaceae, Menispermaceae, Piperaceae, Monimiaceae, and Saururaceae families. ingentaconnect.com For example, research on the roots of Ottonia anisum, a member of the Piperaceae family, led to the isolation of six different aristolactams. researchgate.net Similarly, column chromatography of an alcoholic extract of Piper betle roots yielded aristololactam A-II. nih.govbiotech-asia.org The presence of these compounds across different plant families highlights the complex evolutionary distribution of their biosynthetic pathways. jksus.orgredalyc.org

Advanced Isolation Methodologies for Chemical Research

The isolation of this compound from plant matrices is a multi-step process that relies on advanced chemical techniques to achieve high purity.

The initial step in isolating this compound involves extraction from the plant material using solvents. The choice of solvent is critical for maximizing the yield. Studies have shown that a mixture of methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) can be particularly effective. nifc.gov.vn For instance, a methanol-DMSO (1:10 v/v) mixture has been reported to yield high recovery of aristolactam analogues. nifc.gov.vn The extraction process often involves homogenizing the plant material, followed by single or multiple extraction steps with the chosen solvent system. nifc.gov.vn Double extraction has been shown to significantly increase the recovery rate of these compounds.

The general procedure often involves powdering the dried plant material and extracting it with ethanol. ingentaconnect.com The resulting extract is then suspended in water and partitioned with solvents of varying polarity, such as cyclohexane, petroleum ether, and ethyl acetate, to separate compounds based on their solubility. ingentaconnect.com

Following solvent extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of extracted compounds.

Column chromatography is a fundamental technique used in the isolation of this compound. mdpi.comnih.govnih.gov The process involves passing the crude extract through a column packed with a stationary phase, such as silica (B1680970) gel. ingentaconnect.comnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column to elute the compounds at different rates, leading to their separation.

A common approach involves using a silica gel column and eluting with a gradient of chloroform (B151607) and methanol. ingentaconnect.com The polarity of the solvent mixture is gradually increased to separate the various components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired aristolactam. nih.gov Further purification can be achieved using other chromatographic methods, such as Sephadex LH-20 or reversed-phase (ODS) column chromatography. ingentaconnect.com For instance, an ethyl acetate-soluble portion of an extract can be subjected to macroporous adsorptive resin column chromatography followed by silica gel column chromatography to afford several fractions. ingentaconnect.com These fractions can then be further purified using repeated silica gel and ODS column chromatography to yield pure compounds. ingentaconnect.com

Chromatographic Separation Strategies for Isolation

Preparative Thin Layer Chromatography (PTLC) Applications

Preparative Thin Layer Chromatography (PTLC) is a chromatographic technique used for the purification and isolation of larger quantities of compounds from a mixture compared to analytical TLC. researchgate.net This method involves applying the sample as a band onto a thick layer of adsorbent, typically silica gel, coated on a glass or aluminum plate. rochester.educhemistryabc.com Following development in a suitable mobile phase, the separated bands of compounds are visualized, scraped from the plate, and the desired compound is eluted from the adsorbent material using a solvent. rochester.edu PTLC serves as a crucial final purification step in the isolation of aristolactams from complex plant extracts. redalyc.org

The isolation of aristolactams and related compounds from various plant species, particularly from the genus Aristolochia, frequently employs PTLC for final purification. redalyc.orgnih.gov After initial solvent extraction and often a preliminary separation by column chromatography, fractions containing aristolactams are subjected to PTLC. redalyc.orgresearchgate.net

In a study on Aristolochia chilensis, a crude extract was first fractionated by column chromatography. The fractions containing aristolactams were then combined for final purification by PTLC. This was performed on pre-coated silica gel 60 F₂₅₄ plates with a mobile phase of dichloromethane:methanol (95:5). The bands containing the desired compounds were identified by their fluorescence under UV light at 364 nm. redalyc.org A similar PTLC method was used to isolate aristolactam fractions from the leaves and stems of A. chilensis for a metabolic study. nih.gov In this case, the separated aristolactam mixtures appeared as intense light-blue fluorescent bands under UV light and were subsequently eluted from the scraped silica gel using a chloroform-methanol (80:20) mixture. nih.gov This process successfully isolated compounds identified as Aristolactam-I and Aristolactam-II. nih.gov

Research on Aristolochia bracteolata utilized PTLC to purify aristolochic acids, which are biosynthetic precursors to aristolactams. researchgate.netnih.gov A crude extract rich in these compounds was applied to silica-gel 60 F₂₅₄ TLC plates. nih.gov The mobile phase used was a chloroform:methanol mixture (6:1). researchgate.netnih.gov In another variation for purifying compounds from this species, cellulose (B213188) papers were used as the stationary phase with a mobile phase of chloroform/methanol/water (6:4:1). nih.gov In both instances, the separated bands were scraped and the compounds were recovered by dissolving them in a chloroform/methanol mixture. researchgate.netnih.gov

The versatility of PTLC is also shown in the isolation of various alkaloids where different solvent systems are employed. For the purification of aristolactams and other alkaloids, mobile phases such as ethyl acetate/cyclohexane (50:50), chloroform/methanol (30:70), and chloroform/methanol with ammonium (B1175870) hydroxide (B78521) (95:5 + NH₄) have been utilized. mdpi.com

The following table summarizes the application of PTLC in the isolation of aristolactams and related precursors from different plant sources.

| Plant Source | Type of Extract/Fraction | PTLC Stationary Phase | PTLC Mobile Phase | Isolated Compounds/Analytes |

| Aristolochia chilensis | Column Chromatography Fractions | Pre-coated silica gel 60 F₂₅₄ plates (1.0 mm) | Dichloromethane:Methanol (95:5) | Phenolic aristolactams |

| Aristolochia chilensis | Methanolic Extract (processed) | Pre-coated silica gel 60 F₂₅₄ plates (1.0 mm) | Dichloromethane-Methanol (95:5) | Aristolactam-I, Aristolactam-II |

| Aristolochia bracteolata | Column Chromatography Fractions | Silica-gel 60 F₂₅₄ aluminum sheets | Chloroform:Methanol (6:1) | Aristolochic acids mixture |

| Aristolochia bracteolata | Column Chromatography Fractions | Cellulose papers | Chloroform:Methanol:Water (6:4:1) | Aristolochic acids mixture |

| Oxandra species | Not specified | Not specified | Chloroform/Methanol (95:5 + NH₄) | Aristolactam AIIIA |

Biosynthetic Pathways and Biogenetic Relationships

Proposed Enzymatic and Non-Enzymatic Pathways of Aristolactam Formation

The biosynthesis of the aristolactam skeleton is believed to originate from aporphinoid precursors. researchgate.net A key proposed step involves the oxidative modification of a 4-hydroxyaporphinic alkaloid to a 4,5-dioxoaporphine intermediate. mdpi.comacademicjournals.org This intermediate is central to the formation of aristolactams. It has been proposed that the 4,5-dioxoaporphine undergoes a benzilic acid-type rearrangement, followed by a decarboxylation (CO extrusion), to generate the characteristic phenanthrene-based lactam structure of aristolactams. researchgate.netmdpi.com

In addition to their de novo biosynthesis in plants, aristolactams are also formed through metabolic pathways in other organisms. Specifically, aristolochic acids can undergo enzymatic reduction of their nitro group to form the corresponding aristolactams. nih.govmdpi.com This reductive activation is a critical step in the mechanism of aristolochic acid-induced toxicity and carcinogenicity, as it leads to the formation of reactive intermediates that can bind to DNA. nih.govscienceopen.com Several enzymes have been identified that can catalyze this reduction.

| Enzyme | Enzyme Class | Location | Role | Reference |

|---|---|---|---|---|

| NAD(P)H:quinone oxidoreductase (NQO1) | Oxidoreductase | Cytosol | Considered a major enzyme in the reductive bioactivation of aristolochic acids to N-hydroxyaristolactams and subsequently aristolactams. | mdpi.comnih.govscienceopen.com |

| Cytochrome P450 1A1/1A2 (CYP1A1/2) | Monooxygenase | Microsomes (Endoplasmic Reticulum) | Participates in the nitroreduction of aristolochic acids, particularly in hepatic or renal microsomes. | scienceopen.com |

| P450 Oxidoreductase (POR) | Oxidoreductase | Microsomes (Endoplasmic Reticulum) | Contributes to the microsomal nitroreduction of aristolochic acids. | scienceopen.com |

| Cyclooxygenase (COX) | Oxidoreductase | Microsomes (Endoplasmic Reticulum) | Potentially involved in the metabolic activation of aristolochic acids via nitroreduction. | scienceopen.com |

Interconversion and Biogenetic Links with Aristolochic Acids and Aporphinoids

A strong biogenetic relationship exists between aporphine (B1220529) alkaloids, aristolactams, and aristolochic acids, all originating from benzylisoquinoline precursors derived from the amino acid tyrosine. wikipedia.orgcdnsciencepub.com The biosynthetic pathway is thought to proceed from tyrosine to norlaudanosoline, which then forms various aporphine alkaloids like magnoflorine (B1675912) and stephanine. academicjournals.orgwikipedia.org

The key divergence in the pathway occurs from a proposed 4,5-dioxoaporphine intermediate. academicjournals.org This intermediate can be transformed into two major classes of compounds:

Aristolactams : Formed via a rearrangement and loss of a carbon atom (as CO). mdpi.com

Aristolochic Acids : It is widely suggested that aristolochic acids are directly derived from the oxidation of their corresponding aristolactams. mdpi.comredalyc.org

This creates a direct precursor-product relationship where the lactam is an intermediate in the formation of the nitro-phenanthrene carboxylic acid.

Furthermore, a significant interconversion occurs through metabolic processes, where aristolochic acids are reduced back to aristolactams. academicjournals.org For example, studies in rats have shown that Aristolochic Acid I is metabolized to Aristolactam I, and this reductive pathway can be influenced by the presence of other related compounds like Aristolochic Acid II. acs.org This metabolic reduction is a key component of the bioactivation pathway that leads to DNA adduct formation. mdpi.comscienceopen.com

| Precursor | Product | Transformation Type | Description | Reference |

|---|---|---|---|---|

| Aporphine Alkaloid (e.g., 4-hydroxyaporphine) | 4,5-Dioxoaporphine | Biosynthesis (Oxidation) | Aporphines are oxidized to form dioxoaporphine intermediates. | mdpi.comacademicjournals.org |

| 4,5-Dioxoaporphine | Aristolactam (e.g., Aristololactam (B190612) IV) | Biosynthesis (Rearrangement/Decarboxylation) | Considered a key step in forming the aristolactam skeleton. | researchgate.netmdpi.com |

| Aristolactam | Aristolochic Acid | Biosynthesis (Oxidation) | Aristolactams are proposed to be the direct precursors to aristolochic acids. | mdpi.comredalyc.org |

| Aristolochic Acid | Aristolactam | Metabolism (Reduction) | Enzymatic reduction of the nitro group converts aristolochic acids back to aristolactams. This is a key bioactivation step. | academicjournals.orgmdpi.comacs.org |

Comparative Biosynthetic Studies Across Plant Genera

Aristololactam IV and related compounds are found predominantly in plants of the Aristolochiaceae family, particularly within the genera Aristolochia and Asarum. academicjournals.orgresearchgate.net Comparative studies and phytochemical analyses suggest that the fundamental biosynthetic pathway originating from aporphine alkaloids is conserved across these genera. cdnsciencepub.comresearchgate.net

Analyses of various Aristolochia species, such as A. contorta, A. debilis, and A. cinnabaria, have revealed complex profiles of aristolochic acids and aristolactams, indicating active biosynthesis and metabolism. mdpi.comresearchgate.net Similarly, species of Asarum are known to produce aristolactams, including this compound. researchgate.netfrontiersin.org While Asarum species generally contain lower concentrations of Aristolochic Acid I and II compared to many Aristolochia species, they still possess a variety of related aristolactam analogues. frontiersin.org

An interesting point of comparison arises from the substitution patterns on the aromatic rings. Most aristolochic acids feature a methylenedioxy group. redalyc.org However, some aristolactams, like this compound (which has two methoxy (B1213986) groups at C-3 and C-4 instead of a methylenedioxy bridge), may follow a more complex biogenetic route to be converted into their corresponding aristolochic acids. This suggests that additional enzymatic modifications, such as demethylation followed by oxidative cyclization to form the methylenedioxy group, might be required in certain species, indicating potential variations in the later stages of the biosynthetic pathway across different plant genera. redalyc.org

Synthetic Approaches to Aristololactam Iv and Its Derivatives

Total Synthesis Methodologies

The complete chemical synthesis of aristololactam (B190612) IV from simple starting materials has been achieved through several innovative strategies. These methods focus on the efficient construction of the complex polycyclic framework.

Suzuki-Miyaura Coupling Reactions for Phenanthrene (B1679779) Core Formation

A prominent and versatile strategy for synthesizing aristolactam alkaloids, including aristololactam IV, is the Suzuki-Miyaura coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is instrumental in forming the central phenanthrene core of the molecule.

One successful approach involves a one-pot cascade reaction that combines a Suzuki-Miyaura coupling with an aldol (B89426) condensation. nih.gov This method efficiently produces the phenanthrene lactam structure from an isoindolin-1-one (B1195906) and 2-formylphenylboronic acid. nih.gov The key to this synthesis is the creation of a common precursor for the A-ring of the aristolochic acids. researchgate.net For instance, the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol has been used as a crucial intermediate. researchgate.net Coupling this with various benzaldehyde (B42025) 2-boronates triggers an aldol condensation and elimination sequence, directly yielding the desired phenanthrene intermediate. researchgate.net Subsequent deprotection and oxidation steps complete the synthesis of aristolochic acids I-IV. researchgate.net

This methodology has proven effective for producing a range of natural aristolactams, such as aristolactam BII (cepharanone B), aristolactam BIII, and aristolactam FI (piperolactam A). nih.gov

C-H Bond Activation Strategies

Transition metal-catalyzed C-H bond activation has emerged as a powerful and efficient strategy in organic synthesis, offering a direct route to functionalize otherwise inert C-H bonds. nih.gov This approach has been successfully applied to the total synthesis of aristolactam alkaloids. rsc.org

A key methodology involves a ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone. rsc.orgresearchgate.net This step leads to the formation of 3-methyleneisoindolin-1-ones, which are crucial intermediates. rsc.org The reaction proceeds via a C-H bond activation mechanism, demonstrating high regioselectivity. researchgate.net This strategy is advantageous as it allows for the construction of the aristolactam rings from readily available starting materials. rsc.org The use of transition metal catalysis, particularly with palladium, allows for predictable site-selectivity in C(sp2)–H activation. nih.gov

Dehydro-Diels-Alder Reaction Applications

In conjunction with C-H bond activation, the dehydro-Diels-Alder reaction provides a synergistic pathway for the synthesis of aristolactam alkaloids. rsc.org This reaction involves the use of benzynes, which react with the previously synthesized 3-methyleneisoindolin-1-ones. rsc.orgresearchgate.net

The sequence involves the dehydro-Diels-Alder reaction followed by a fluoride (B91410) ion-mediated desulfonylation. rsc.org This concerted approach allows for the efficient construction of the complete polycyclic system of aristolactams from simple precursors. rsc.org The isoindolinone structure, a key component, is a privileged scaffold found in numerous biologically active compounds. researchgate.net

Semi-Synthetic Derivatization and Scaffold Modification

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable strategy for creating derivatives that may possess enhanced biological properties or provide insights into their mechanism of action. nih.govnih.gov This approach is particularly useful when the total synthesis of a complex natural product is challenging or when a readily available natural starting material can be used. nih.gov

For aristolactams, semi-synthetic approaches have been employed to generate novel analogs. For example, semi-synthetic aristolactams have been investigated as inhibitors of the CDK2 enzyme. The modification of the core aristolactam structure can lead to compounds with altered or improved biological activities. The process of semi-synthetic derivatization allows for the exploration of the chemical space around the natural product scaffold, potentially leading to the discovery of new therapeutic agents. afjbs.com

Design and Synthesis of Aristololactam Analogues for Structure-Activity Probing

The design and synthesis of analogues are crucial for understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). nih.govnih.gov By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects.

This process often involves synthesizing a series of related compounds where specific functional groups or structural elements are altered. mdpi.commdpi.com For example, the methoxy (B1213986) groups at positions C-3 and C-4 and the lactam ring at C-9 are critical for the bioactivity of this compound. vulcanchem.com Synthesizing analogues with variations at these positions can help to elucidate their importance.

SAR studies guide the development of new compounds with improved potency, selectivity, or reduced toxicity. chemrxiv.org For instance, exploring the impact of different substituents on the aromatic rings or modifications to the lactam ring can lead to the identification of more potent or selective compounds. These studies are essential for the rational design of new drug candidates based on the aristololactam scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Aristololactam (B190612) IV. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in piecing together the molecule's intricate architecture.

In ¹H NMR spectra, the aromatic protons of Aristololactam IV exhibit characteristic signals. For instance, the proton at the C-2 position typically appears as a singlet around δ 7.86 ppm. vulcanchem.com The presence and positioning of methoxy (B1213986) groups are also clearly delineated, with their resonances appearing between δ 3.93 and 4.38 ppm. vulcanchem.com Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for resolving structural ambiguities, especially when differentiating between isomers like this compound and IVa. vulcanchem.com These advanced experiments reveal through-space and through-bond correlations, respectively, providing unequivocal evidence for the connectivity of atoms within the molecule.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the lactam ring is typically observed at a downfield chemical shift, while the carbons of the aromatic rings and methoxy groups resonate at characteristic positions, allowing for a complete assignment of the carbon framework.

Table 1: Representative ¹H NMR Chemical Shift Data for Aristololactam Derivatives

| Proton | This compound vulcanchem.com | Aristololactam I researchgate.net |

|---|---|---|

| H-2 | 7.86 (s) | 7.41 (s) |

| H-5 | - | 8.24 (d, J=8.7 Hz) |

| H-6 | - | 7.31 (d, J=8.7 Hz) |

| H-7 | - | 7.07 (d, J=8.7 Hz) |

| H-9 | - | 7.41 (s) |

| OCH₃ | 3.93-4.38 | 3.92 (s), 3.94 (s) |

| NH | - | 10.80 (s) |

Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both qualitative and quantitative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for profiling aristololactams in complex matrices, such as plant extracts. frontiersin.org In LC-MS analysis, the sample is first separated by liquid chromatography, and the eluting compounds are then introduced into the mass spectrometer for detection. For aristololactams, including this compound, the protonated molecule [M+H]⁺ is typically the most abundant ion observed in the mass spectrum under positive electrospray ionization (ESI) conditions. cjnmcpu.comnih.gov This technique allows for the rapid screening and tentative identification of this compound and its analogues based on their retention times and mass-to-charge ratios. acs.org

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) techniques are employed. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) are particularly well-suited for this purpose. researchgate.netcjnmcpu.comucdavis.edu These methods operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and a characteristic product ion is monitored. This approach significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of this compound at very low concentrations, with limits of detection (LOD) reported to be less than or equal to 0.1 ng/mL in plant extracts. vulcanchem.com

The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information that can be used to confirm the identity of this compound. cjnmcpu.comnih.gov The fragmentation of the [M+H]⁺ ion of aristolactams typically involves the loss of small neutral molecules such as CO, CHO, and CH₃. By analyzing these fragmentation pathways, it is possible to deduce the presence of specific functional groups and their locations within the molecule. researchgate.net The consistent fragmentation behavior among different aristolactam analogues, which share the same basic skeleton, aids in their structural characterization. cjnmcpu.comnih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| LC-MS | ESI+ | [M+H]⁺ | - | Profiling frontiersin.org |

| LC-MS/MS | ESI+ | [M+H]⁺ | Characteristic product ions | Quantification, Fragmentation Analysis nih.gov |

| UHPLC-QqQ-MS | ESI+ | [M+H]⁺ | Characteristic product ions | High-sensitivity Quantification researchgate.net |

m/z = mass-to-charge ratio

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum of a related compound, 5-methoxyaristololactam I, shows characteristic absorption bands for a lactam carbonyl group (C=O) around 1700 and 1655 cm⁻¹. researchgate.net Other significant absorptions include those for N-H stretching, C-H stretching of aromatic and methoxy groups, and C=C stretching of the aromatic rings. These vibrational frequencies help to confirm the presence of the key functional moieties within the molecule.

Table 3: Characteristic FTIR Absorption Bands for Aristololactam Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

|---|---|---|

| Lactam C=O | ~1700-1655 | Stretching researchgate.net |

| Aromatic C=C | ~1600-1450 | Stretching |

| C-O (Ether) | ~1280-1050 | Stretching |

Data is representative and may vary slightly for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated system of this compound. The UV spectrum of aristololactams is characterized by several absorption maxima, which are indicative of the phenanthrene (B1679779) chromophore. For example, a related compound, 5-methoxyaristololactam I, exhibits absorption maxima at 230, 259, 290, 330, and 394 nm in methanol (B129727). researchgate.net These absorptions are due to π→π* transitions within the aromatic and lactam systems. The specific wavelengths and intensities of these bands can be influenced by the substitution pattern on the aromatic rings.

Table 4: Representative UV-Vis Absorption Maxima for Aristololactam Derivatives in Methanol

| Compound | λmax (nm) |

|---|---|

| 5-methoxyaristololactam I researchgate.net | 230, 259, 290, 330, 394 |

| Aristololactam-β-D-glucoside | 236, 253, 282, 332, 390 |

λmax = wavelength of maximum absorbance

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination

Chiroptical spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Among the various chiroptical methods, Electronic Circular Dichroism (ECD) is particularly well-suited for structurally elucidating compounds that contain a chromophore, such as the phenanthrene core of aristolactam alkaloids. ECD measures the differential absorption of left and right circularly polarized light, which provides information about the three-dimensional arrangement of atoms in a molecule.

The general approach for determining the absolute configuration of an aristolactam alkaloid using ECD involves the following steps:

Experimental Measurement: The experimental ECD spectrum of the aristolactam compound is recorded on a CD spectrophotometer. This provides a plot of the differential molar absorption (Δε) versus wavelength (nm).

Conformational Analysis: Computational methods, such as molecular mechanics (MMFF) and density functional theory (DFT), are used to identify the stable conformers of the molecule.

Theoretical Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). This method simulates the electronic transitions and predicts the corresponding Cotton effects (the characteristic peaks in an ECD spectrum).

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their relative Boltzmann populations to generate a final, theoretical ECD spectrum for the compound.

Comparison and Assignment: The experimental ECD spectrum is then compared to the calculated spectrum. A good agreement between the experimental and one of the possible enantiomeric calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers in the molecule.

For instance, the absolute configuration of the chiral aristolactam GI, a compound structurally related to this compound, was successfully determined by comparing its experimental ECD spectrum with the one calculated using quantum-mechanical methods. nih.gov This approach has also been applied to a variety of other aristolactam derivatives and natural products, demonstrating its reliability and utility in stereochemical assignments. researchgate.nettandfonline.comacs.org In cases where a molecule has multiple stereogenic centers, ECD is particularly valuable for elucidating the stereochemistry near the chromophoric part of the molecule. nih.gov

Should experimental and calculated ECD data for this compound become available, it would likely be presented in a format similar to the table below, which illustrates hypothetical data based on findings for related compounds.

Table 1: Hypothetical ECD Data for this compound

| Wavelength (nm) | Experimental Δε | Calculated Δε (S-isomer) | Calculated Δε (R-isomer) |

| ~240 | Negative | Negative | Positive |

| ~260 | Positive | Positive | Negative |

| ~280 | Negative | Negative | Positive |

| ~330 | Positive | Positive | Negative |

Structure Activity Relationship Sar Studies of Aristololactam Iv and Analogues

Analysis of Substituent Effects on Molecular Interactions and Cellular Activities

The nature, position, and number of substituent groups on the aristololactam (B190612) ring system significantly modulate the bioactivity of these compounds. Key functional groups that have been extensively studied include methoxy (B1213986), hydroxyl, and nitro groups.

The presence and positioning of methoxy (-OCH₃) and hydroxyl (-OH) groups are critical determinants of the cytotoxic and nephrotoxic potential of aristololactam analogues. karger.comacs.org

Methoxy Groups: The addition of a methoxy group generally enhances the toxicity of aristololactam compounds. karger.com For instance, the 7-methoxy derivative of aristololactam IV demonstrates a 3.5-fold greater cytotoxicity than aristolochic acid I (AA-I). vulcanchem.com Studies on human proximal tubular epithelial cells (HK-2) have shown that 7-methoxy-aristololactam IV is significantly more potent in inducing cell death compared to both AA-I and aristololactam IVa (the 9-hydroxy variant). karger.com At a concentration of 40 µg/ml, 7-methoxy-aristololactam IV induced a 1.58-fold increase in lactate (B86563) dehydrogenase (LDH) leakage, an indicator of cell damage, compared to AA-I at the same concentration. karger.com This suggests that the methoxy group at the C-7 position plays a significant role in the compound's cytotoxic mechanism. ingentaconnect.com

Hydroxyl Groups: Conversely, the presence of a hydroxyl group tends to decrease the cytotoxicity of these compounds. karger.com For example, aristololactam IVa, which possesses a hydroxyl group at the C-9 position, exhibits lower cytotoxicity compared to its methoxylated counterparts. karger.comingentaconnect.com The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, highlight this difference. In MTT assays on HK-2 cells, the IC₅₀ for 7-methoxy-aristololactam IV was 4.535 µg/ml, while for aristololactam IVa it was 30.244 µg/ml, indicating significantly lower toxicity for the hydroxylated compound. karger.com This suggests that a hydroxyl group at C-9 may reduce the renal cytotoxicity of aristolactams. ingentaconnect.com

The interplay between these groups is crucial. The demethylated analogues of highly cytotoxic compounds are markedly less active, underscoring the importance of methoxy groups for toxicological potency. acs.org

Table 1: Cytotoxicity of this compound Analogues in HK-2 Cells

| Compound | Key Substituent(s) | Cytotoxicity Assay | IC₅₀ (µg/mL) | Relative Potency |

| 7-methoxy-aristololactam IV | 7-methoxy | MTT | 4.535 karger.com | High |

| Aristolochic Acid I (AA-I) | 8-methoxy, 10-nitro | MTT | 16.675 karger.com | Moderate |

| Aristololactam IVa | 9-hydroxyl | MTT | 30.244 karger.com | Low |

The bioactivation of aristolochic acids to their toxic forms involves the reduction of the nitro group, a process that can lead to the formation of aristolactams and DNA adducts. researchgate.netencyclopedia.pub This metabolic activation is a key step in the mechanism of aristolochic acid nephropathy (AAN) and associated cancers. acs.orgencyclopedia.pub The electron-withdrawing nature and redox properties of the nitro group are central to this process. encyclopedia.pub

In the context of aristololactams themselves, which lack the nitro group, their bioactivity is understood as a consequence of being downstream metabolites of the nitro-containing aristolochic acids. Therefore, while the nitro group is not a direct substituent on the aristololactam structure, its presence in the parent aristolochic acid molecule is a prerequisite for the formation of these lactam derivatives and is inextricably linked to their biological effects. karger.comresearchgate.net The reduction of the nitro group is a critical event that leads to the generation of reactive intermediates capable of damaging cellular macromolecules. nih.gov

Comparative Structure-Activity Profiles with Related Aristolochic Acid Analogues

The SAR of this compound and its derivatives is best understood when compared to their precursors, the aristolochic acids (AAs). Both classes of compounds share a phenanthrene (B1679779) core, but differ in key functional groups that dictate their toxicity. nih.gov

Aristolochic Acids vs. Aristololactams: The primary structural difference is the presence of a carboxylic acid and a nitro group in AAs, which are replaced by a lactam ring in aristololactams. researchgate.net The nitro group in AAs is a major contributor to their genotoxicity and nephrotoxicity. acs.org However, studies have shown that some aristolactam analogues can exhibit cytotoxicity that is similar to or even stronger than that of AA-I, the most well-known toxic AA. karger.comingentaconnect.comresearchgate.net For instance, 7-methoxy-aristololactam IV has demonstrated greater cytotoxic potency than AA-I in HK-2 cells. karger.com

Substituent Effects: The influence of methoxy and hydroxyl groups follows similar trends in both AAs and aristolactams. In AAs, the presence of a methoxy group is a critical determinant of nephrotoxic potential. acs.org Similarly, as discussed, methoxylation enhances the cytotoxicity of aristolactams. karger.com The position of these substituents is also crucial. For example, a comparative analysis of aristolochic acid IVa and VIIa in different Aristolochia species revealed that the relative amounts of these two isomers, which differ in the position of a hydroxyl group, can be used to distinguish between species. nih.gov

These comparative analyses highlight that while the nitro group of AAs is a key toxicophore, the substituent pattern on the phenanthrene ring of the resulting aristolactams plays a vital role in modulating their own cytotoxic potential. ingentaconnect.com The conversion of the nitro- and carboxylic acid-containing structure to a lactam ring does not eliminate toxicity but rather creates a new set of compounds whose bioactivity is finely tuned by other functional groups.

Cellular and Molecular Mechanisms of Biological Activity Preclinical Studies

In Vitro Cellular Responses and Effects on Cell Lines (e.g., HK-2 Cells)

Preclinical in vitro studies utilizing the human proximal tubular epithelial cell line, HK-2, have been instrumental in characterizing the cytotoxic potential of Aristololactam (B190612) IV and its analogues. These cells are a relevant model as the renal proximal tubule is a primary site affected by compounds found in Aristolochia species karger.comacs.org.

The impact of Aristololactam IV and related phenanthrene (B1679779) derivatives on the viability and metabolic activity of HK-2 cells has been quantitatively assessed. In one study, various aristolactams were evaluated for their cytotoxic effects. The results indicated that these compounds reduce cell viability in a dose-dependent manner karger.comnih.gov.

Cytotoxicity is often determined using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells, and the lactate (B86563) dehydrogenase (LDH) leakage assay, which indicates loss of cell membrane integrity karger.comnih.gov. Studies have demonstrated that compounds such as 7-methoxy-aristololactam IV and aristololactam IVa exhibit significant cytotoxic activity against HK-2 cells, with potencies similar to or greater than that of the well-characterized nephrotoxin, Aristolochic Acid I (AA-I) karger.comnih.govresearchgate.netresearchgate.net. Specifically, at a concentration of 5 µg/ml, aristololactam IVa and 7-methoxy-aristololactam IV showed clear cytotoxicity in both MTT and LDH assays karger.comnih.gov.

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several of these compounds in HK-2 cells following a 24-hour exposure.

Table 1: Cytotoxicity of Aristololactam Analogues in HK-2 Cells (MTT Assay)

| Compound | IC50 (µg/mL) | IC50 (µmol/L) | Source(s) |

|---|---|---|---|

| This compound | - | ~95.60 | nih.gov |

| Aristololactam IVa | 30.244 | - | karger.comnih.gov |

| 7-methoxy-aristololactam IV | 4.535 | - | karger.comnih.gov |

| 9-ethoxy-7-methoxy-aristololactam IV | - | 18.18 | nih.govbiocrick.com |

| Aristolochic Acid I (AA-I) | 16.675 | - | karger.comnih.gov |

Note: IC50 values are based on MTT assays following 24-hour exposure. Direct comparison between µg/mL and µmol/L requires molar mass and may vary slightly between studies. The IC50 for this compound was reported as moderate.

Morphological assessment of HK-2 cells following exposure to aristolactam analogues provides insight into the cellular mechanisms of injury. Observations using phase-contrast microscopy on cells treated with aristololactam IVa and 7-methoxy-aristololactam IV revealed distinct cytopathic effects karger.com.

Key morphological changes included:

Loss of Cytoplasm: Cells exhibited a change in shape from their typical polygonal, epithelial-like appearance to a more contracted form karger.com.

Formation of Cytoplasmic Vesicles: The appearance of vesicles within the cytoplasm was a noted feature of cellular injury karger.com.

Nuclear Condensation: The nuclei of treated cells appeared dense, a common feature in cells undergoing stress or apoptosis karger.com.

Further investigation using transmission electron microscopy suggests that the cytotoxic effects involve interactions with the cell membrane as well as with intracellular organelles, specifically lysosomes and mitochondria karger.comnih.gov.

Identification and Characterization of Molecular Targets

The precise molecular targets of this compound are not as extensively characterized as those of Aristolochic Acid I.

Based on the available preclinical research, specific studies detailing the direct interaction, binding affinity, or transport of this compound by organic anionic transporters, such as OAT1 (SLC22A6), have not been identified. While OATs are known to be critical in the uptake of anionic xenobiotics like Aristolochic Acid I into renal proximal tubule cells, comparable data for this compound is not presently available in the searched literature.

In the context of the performed literature search, preclinical studies that specifically investigate the binding and interaction of this compound with nucleic acids, such as transfer RNA (tRNA), were not found. The mechanism of toxicity for Aristolochic Acids involves metabolic activation to form DNA adducts, but specific research elucidating a similar interaction for this compound, particularly with tRNA, is not available in the retrieved sources.

Elucidation of Cellular Signaling Pathways

The specific cellular signaling pathways that are modulated by this compound have not been elucidated in the reviewed preclinical studies. While research on other compounds from Aristolochia species has implicated various pathways in cellular injury and fibrosis, dedicated studies to identify and characterize the signaling cascades specifically affected by this compound could not be retrieved from the literature search.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Aristololactam IVa | - |

| 7-methoxy-aristololactam IV | - |

| 9-ethoxy-7-methoxy-aristololactam IV | - |

| Aristolochic Acid I | AA-I |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT |

Activation or Modulation of TGF-β/Smad Signaling Pathway

While the parent compounds, aristolochic acids, are known to affect the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which can lead to conditions like aristolochic acid nephropathy (AAN), specific studies detailing the direct activation or modulation of this pathway by this compound are not extensively available in current preclinical research. nih.govnih.gov The TGF-β/Smad pathway is a crucial signaling cascade involved in cellular processes like growth, differentiation, and fibrosis. youtube.com Typically, the binding of a TGF-β ligand to its receptor initiates a cascade that involves the phosphorylation of Smad proteins (receptor-associated Smads or R-Smads like Smad2 and Smad3). These activated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes. Inhibitory Smads, such as Smad7, can negatively regulate this pathway by preventing the phosphorylation of R-Smads. youtube.com Studies on aristolochic acid I (AAI) have shown that it can decrease the levels of the inhibitory Smad7, thereby promoting signaling that leads to renal fibrosis. nih.gov However, further investigation is required to elucidate the specific role of this compound in this complex signaling network.

Involvement in Apoptotic Pathways (e.g., Caspase-dependent mechanisms)

Preclinical evidence suggests that aristolactams, as a class of compounds, can induce apoptosis, or programmed cell death, through caspase-dependent mechanisms. Caspases are a family of proteases that execute the apoptotic program. nih.govresearchgate.net This process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway, which often involves initiator caspase-8, and the intrinsic (mitochondrial) pathway, which typically activates initiator caspase-9. researchgate.netnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net

Research on Aristolactam I, a closely related compound, has indicated that its cytotoxic effects are mediated by the induction of apoptosis through a caspase-3-dependent pathway. nih.gov Furthermore, studies using an aqueous extract of Aristolochia longa, a plant known to contain aristolactams, demonstrated the induction of apoptosis in lymphoma cells. This process was characterized by the activation of caspase-9 and caspase-3, alongside the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, while caspase-8 was not activated, suggesting an involvement of the intrinsic mitochondrial pathway. researchgate.net

Regulation of Key Gene Expression Profiles (e.g., Twist1, E-cadherin)

The regulation of gene expression is a critical aspect of cellular function, and its dysregulation is a key feature of various diseases. Twist1 is a basic helix-loop-helix (bHLH) transcription factor that plays a significant role in embryonic development and can induce an epithelial-mesenchymal transition (EMT) in adult tissues, a process where cells gain migratory and invasive properties. nih.gov A primary target of Twist1 is the E-cadherin gene (CDH1). nih.gov E-cadherin is a crucial protein for cell-cell adhesion, and its downregulation is a hallmark of EMT. nih.gov Studies have shown that Twist1 acts as a transcriptional repressor of E-cadherin, and their expression levels are often inversely correlated in cancer. nih.govnih.govresearchgate.net While the relationship between Twist1 and E-cadherin is well-established in the context of cell motility and metastasis, specific preclinical studies demonstrating the direct regulation of these key genes by this compound have not been prominently reported.

General Biological Activities of Aristolactams

Aristolactams, a group of phenanthrene lactam alkaloids, have garnered significant attention for a diverse range of biological activities observed in preclinical studies. nih.govmagtechjournal.comrsc.org These compounds are found in various plant species, including those of the Aristolochia genus. researchgate.net

Anti-inflammatory Response Modulation

Similarly, Aristolactam BII has shown effective anti-inflammatory activity. researchgate.net In an in vivo model of carrageenan-induced paw edema in mice, Aristolactam BII significantly reduced swelling. researchgate.net Computational docking studies suggest that its mechanism might involve the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of the inflammatory response. researchgate.net

| Compound | Model/Assay | Key Findings | Potential Mechanism |

|---|---|---|---|

| Aristolactam I | LPS-stimulated THP-1 cells | Inhibited production of IL-6 (IC50 = 52 ± 8 μM) and TNF-α (IC50 = 116.8 ± 83.25 μM) tandfonline.comsemanticscholar.org | NF-κB independent pathway tandfonline.comresearchgate.netsemanticscholar.org |

| Aristolactam BII | Carrageenan-induced mouse paw edema | Effectively reduced edema severity researchgate.net | Inhibition of COX-1 and COX-2 researchgate.net |

Antimicrobial Activity Studies

Aristolactams have demonstrated a spectrum of antimicrobial activities. magtechjournal.com Studies on various aristolactam-containing extracts and isolated compounds have confirmed their potential against certain pathogenic microorganisms. The antibacterial effects appear to be more pronounced against Gram-positive bacteria. tandfonline.com For example, Piperolactams A and D, isolated from Piper wallichii, were active against Bacillus subtilis and Staphylococcus aureus. tandfonline.com

Extracts from plants of the Aristolochia genus have also shown broad-spectrum antibacterial activity. internationaljournalcorner.com For instance, extracts from Aristolochia bracteata roots were effective against several Gram-positive and Gram-negative bacteria. internationaljournalcorner.com Similarly, extracts of Aristolochia tagala demonstrated antimicrobial efficacy against Enterococcus. researchgate.net Some aristolactams have also been investigated for their activity against Mycobacterium tuberculosis. magtechjournal.com

| Compound/Extract | Microorganism | Activity Observed |

|---|---|---|

| Piperolactam A | Bacillus subtilis, Staphylococcus aureus | Antibacterial (MIC = 1000 μM) tandfonline.com |

| Piperolactam D | Bacillus subtilis, Staphylococcus aureus | Antibacterial (MIC = 500 μM) tandfonline.com |

| Aristolactam BII & AII | Streptococcus mutans | Anti-biofilm activity researchgate.net |

| Aristolochia bracteolata root extract | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity internationaljournalcorner.com |

Other Observed Pharmacological Potentials

Beyond their anti-inflammatory and antimicrobial properties, preclinical studies have suggested other pharmacological roles for aristolactams. These include:

Antitumor and Cytotoxic Activity : Various aristolactams have been evaluated for their effects on cancer cell lines. nih.gov Aristolactam AIIIa showed cytotoxicity against A-549 lung cancer cells and has been suggested to induce apoptosis and cell cycle arrest. mdpi.com Velutinam, another aristolactam, demonstrated antiproliferative effects against human lung, kidney, and cervical carcinoma cell lines. researchgate.net

Antiplatelet Activity : Certain aristolactams isolated from Houttuynia cordata have been found to possess antiplatelet aggregation activities. magtechjournal.com

Neuroprotective Activity : The potential for neuroprotective effects is another area of investigation for this class of compounds. nih.gov

Antifertility Activity : Some aristolactams isolated from Aristolochia indica have been noted for their potential postcoital antifertility activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com This method is widely used to understand the interactions between a ligand, such as an aristolactam derivative, and a protein target at the atomic level.

While specific molecular docking studies exclusively focused on aristololactam (B190612) IV are not extensively detailed in the available literature, research on analogous aristolactam compounds provides significant insights into their potential binding modes and biological targets. For instance, in a study investigating potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an aristolactam with the molecular formula C₁₇H₁₁NO₄ was docked into the active site of the enzyme. scienceopen.com Similarly, network pharmacology and molecular docking studies of constituents from Piper longum have explored the binding of aristolactam and aristolactam AII to key proteins implicated in lung cancer, such as CTNNB1, STAT3, HIF1A, HSP90AA1, and ERBB2. nih.gov

Another critical application of molecular docking for this class of compounds has been in the investigation of their toxicity. The nephrotoxicity of aristolochic acids and their metabolites, including aristolactams, is a major concern. Molecular docking has been employed to study the interaction of aristolochic acid derivatives with organic anion transporter 1 (OAT1), a protein that plays a crucial role in their transport into renal cells. nih.gov These studies help to elucidate the structural basis for the uptake of these compounds and their subsequent toxic effects.

The findings from these docking studies are typically presented in terms of binding affinity, usually expressed in kcal/mol, and the specific amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

| Aristolactam Derivative | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Study Focus |

| Aristolactam (C₁₇H₁₁NO₄) | SARS-CoV-2 PLpro | Not specified | Not specified | Antiviral activity |

| Aristolactam / Aristolactam AII | CTNNB1, STAT3, HIF1A, HSP90AA1, ERBB2 | < -7.0 for some complexes | Not specified | Anticancer activity |

| Aristolochic acid analogues | Organic Anion Transporter 1 (OAT1) | -4.23 to -4.34 | Gly27 | Nephrotoxicity |

This table summarizes findings from molecular docking studies on various aristolactam derivatives and their analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. frontiersin.org For aristolactam IV and its congeners, QSAR can be a powerful tool for predicting their biological activities and guiding the synthesis of new derivatives with improved properties.

A typical QSAR study involves the following steps:

Data Set Preparation : A series of aristolactam analogs with known biological activities (e.g., cytotoxicity, enzyme inhibition) is compiled. This set is usually divided into a training set for model development and a test set for model validation. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors that encode different aspects of the molecular structure.

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is assessed using various statistical metrics and by predicting the activity of the test set compounds. researchgate.net

Molecular Similarity (MS) Analysis for Analogues and Scaffold Exploration

Molecular Similarity (MS) analysis is a computational method used to compare the similarity of molecules based on their structural features. mdpi.com This technique is fundamental in medicinal chemistry for scaffold hopping and exploring the chemical space around a known active compound. mdpi.com For aristolactam IV, MS analysis can be used to identify other compounds with similar structures that may exhibit comparable biological activities.

One of the key approaches in MS analysis is the use of molecular fingerprints, which are string representations of a molecule's structure. These fingerprints can be compared using similarity metrics like the Tanimoto coefficient to quantify the degree of similarity between two molecules.

A significant application of this methodology to the aristolactam class involves the identification of Maximum Common Substructures (MCS). mdpi.comnih.gov By analyzing a set of known aristolochic acid analogues (AAAs), researchers have identified the core chemical scaffolds that define different subclasses, including the aristolactams. mdpi.comnih.gov This MCS-based approach is considered more suitable than descriptor-based methods for this class of compounds as it directly compares the core structures, which are often responsible for the primary biological activity. mdpi.com

The classification of AAAs based on their MCS is as follows:

MCS1 : Aristolochic acids

MCS2 : Aristolactams

MCS3 : 4,5-dioxoaporphines

This classification allows for a systematic exploration of the chemical space of aristolactam analogues and helps in identifying which structural modifications are likely to retain the core biological activity of the parent scaffold.

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dntb.gov.ua This method can be either ligand-based or structure-based. For the aristolactam scaffold, virtual screening has been successfully employed to discover new, naturally occurring analogues and to identify potential inhibitors for various diseases.

One notable study utilized a ligand-based virtual screening approach to expand the known chemical space of AAAs. mdpi.com By using the identified Maximum Common Substructures (MCS) for aristolochic acids, aristolactams, and 4,5-dioxoaporphines as search queries, the researchers screened a database of natural products. mdpi.comnih.gov This effort resulted in the identification of 238 naturally occurring AAAs, which included 125 aristolactams. mdpi.comencyclopedia.pub This demonstrates the power of virtual screening in identifying novel compounds with a specific chemical scaffold from large chemical libraries.

In another example, a screening of a library of 94,000 small molecules, which included virtual screening, led to the identification of aristolactam derivatives as inhibitors of HIV-1 infection and replication. dntb.gov.uanih.gov These derivatives were found to target the Tat-mediated viral transcription process. nih.gov The identified hit compounds from such screens serve as starting points for further optimization through medicinal chemistry efforts.

The general workflow for a virtual screening campaign to find novel bioactive compounds based on the aristolactam scaffold would involve:

Defining the search criteria, which could be a specific protein target (structure-based) or a known active ligand like aristololactam IV (ligand-based).

Preparing a large library of compounds for screening.

Using docking algorithms or similarity search methods to rank the compounds in the library.

Selecting a subset of promising "hits" for experimental validation.

These computational approaches are instrumental in accelerating the early stages of drug discovery and in expanding our understanding of the biological activities of complex natural products like this compound.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Quantification Techniques

Chromatographic methods are fundamental in the separation and quantification of Aristololactam (B190612) IV from complex mixtures, such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC) are the most prominently used techniques, offering varying levels of resolution and throughput.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of various aristolochic acids (AAs) and aristololactams (ALs), including Aristololactam IV. nih.gov This method allows for the effective profiling of these compounds in different plant species and parts.

In a typical HPLC setup, a C18 column is used for the separation of these compounds. nih.gov The detection is often carried out using a Diode Array Detector (DAD) or by coupling the HPLC system with a mass spectrometer (MS), a technique known as HPLC-MS. researchgate.net HPLC-MS, in particular, provides high sensitivity and selectivity, enabling the characterization of fragmentation behaviors of AAs and ALs. researchgate.net For instance, in the positive ion mode of electrospray ionization (ESI), aristololactams typically show a prominent protonated molecular ion [M+H]⁺, which simplifies their identification compared to the more complex fragmentation of aristolochic acids. researchgate.net

Research has demonstrated the successful application of HPLC for the analysis of Aristolochia species, identifying and quantifying multiple constituents simultaneously. nih.gov The method's validation often includes assessing linearity, recovery, and limits of detection (LOD), ensuring its accuracy and reliability for compound profiling.

Table 1: Representative HPLC Conditions for Aristololactam Analysis

| Parameter | Condition | Source |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile and 3.7 mM phosphoric acid buffer (gradient elution) | nih.gov |

| Detection | UV at 260 nm | nih.gov |

| Alternative Detection | HPLC-UV-MS | researchgate.net |

Ultra-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in markedly higher resolution, improved sensitivity, and a substantial reduction in analysis time, making it ideal for high-throughput screening. chromatographyonline.com The shorter run times allow for the rapid analysis of a large number of samples, which is particularly advantageous in large-scale metabolomic studies or quality control of herbal products. mdpi.com

UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), provide a powerful platform for the sensitive and specific quantification of this compound. mdpi.com This combination allows for the detection of trace amounts of the compound in complex matrices. For example, a UHPLC-MS/MS method was developed for the simultaneous detection of seven alkaloids and five aristolochic acids, demonstrating excellent specificity, sensitivity, and accuracy. mdpi.com The optimization of chromatographic conditions, such as the mobile phase composition (e.g., acetonitrile-water with 0.1% formic acid), is crucial for achieving symmetric peaks and stable baselines. mdpi.com

The enhanced speed of UHPLC does not compromise its quantitative performance, with methods showing good linearity and repeatability. chromatographyonline.com This makes it a superior choice for studies requiring the analysis of numerous samples, such as in the comprehensive phytochemical profiling of various plant species. acs.org

Table 2: Example of UHPLC Parameters for High-Throughput Analysis

| Parameter | Condition | Source |

| System | Nexera XR UHPLC | chromatographyonline.com |

| Column | 75 mm × 3.0 mm, 2.2-µm Shim-pack Arata C18 | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile | chromatographyonline.com |

| Detection | Photodiode Array (PDA) Detector | chromatographyonline.com |

Spectroscopic Detection Methods for In Situ Analysis

Spectroscopic methods offer the advantage of direct and often real-time detection of analytes within a sample, sometimes requiring minimal preparation. For aristolochic acid derivatives, Surface-Enhanced Raman Spectroscopy and Fluorescence Spectroscopy have emerged as promising techniques.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of an analyte. thno.org It works by enhancing the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metallic surface. thno.org While direct SERS detection of this compound is not extensively documented, the methodology has been successfully applied to its metabolic precursor, aristolochic acid I (AAI). nih.gov

A dual-spectroscopic strategy demonstrated that SERS could directly detect AAI in blood and tissue samples. nih.gov This approach often involves the aggregation of metallic nanoparticles (e.g., silver or gold) to create "hot spots" where the electromagnetic enhancement is maximized. mdpi.com The unique vibrational fingerprint provided by the SERS spectrum allows for specific identification of the target molecule. rsc.org Given the structural similarity, it is plausible that SERS-based methods could be developed for the direct and sensitive detection of this compound in biological matrices, offering a powerful tool for in situ analysis.

Fluorescence Spectroscopy for Bioproduct Detection

Fluorescence spectroscopy is another highly sensitive optical technique used for detection. Many aristololactam compounds exhibit intrinsic fluorescence, a property that can be exploited for their quantification. chemicalbook.com For instance, aristololactam I, the metabolic bioproduct of aristolochic acid I, can be detected by fluorescence spectroscopy. nih.gov

In studies, the fluorescence of aristololactam derivatives is quenched upon binding to biomolecules like proteins or DNA, and this change in fluorescence intensity can be used to study these interactions and quantify the compound. plos.orgresearchgate.nettandfonline.comrsc.org The technique can be highly specific, particularly when using synchronous fluorescence spectroscopy, which can help in resolving the spectra of different fluorescent compounds in a mixture by scanning both excitation and emission wavelengths with a constant offset. tandfonline.com A dual-spectroscopic approach has been proposed where the precursor (AAI) is detected by SERS, and its fluorescent bioproduct, aristololactam, is detected by fluorescence spectroscopy, enabling the monitoring of metabolic processes in real-time. nih.gov

Targeted and Untargeted Metabolomic Profiling of Biological Samples

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system. Both targeted and untargeted approaches, typically using LC-MS, are employed to study this compound. researchgate.net

In targeted metabolomic profiling , the analysis is focused on a predefined set of known metabolites. This approach is used for the precise quantification of this compound and other related aristolochic acid analogues (AAAs). acs.org By comparing retention times and mass spectral data against reference standards, researchers can accurately determine the concentration of these specific compounds in various samples, such as different plant parts or tissues. acs.org

Ecological and Evolutionary Perspectives of Aristolactam Iv

Role in Plant Defense Mechanisms and Chemical Ecology

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. researchgate.netnumberanalytics.com Aristololactam (B190612) IV, as a secondary metabolite within Aristolochia and Asarum species, is an integral part of this chemical defense strategy. mdpi.comfrontiersin.org The production of such compounds is a key evolutionary adaptation that enhances the plant's survival and reproductive success by reducing the impact of herbivory. nih.gov

The primary role of Aristololactam IV in plant defense is rooted in its inherent toxicity. nih.govcymitquimica.com Like the more studied aristolochic acids, aristolactams can deter feeding by generalist herbivores. researchgate.net These compounds can interfere with the growth, development, and physiology of insects and other animals that attempt to consume the plant tissues. researchgate.net The presence of a diverse array of these defensive compounds, including this compound and its analogs, creates a complex chemical barrier. nih.govacs.org This chemical complexity can be more effective than a single compound, as it is more difficult for herbivores to evolve resistance to multiple toxins simultaneously.

The chemical ecology of Aristolochia species is heavily defined by this suite of phenanthrene-based derivatives. researchgate.net The concentration and specific types of aristolochic acids and aristolactams, including this compound, can vary between plant species, between different populations of the same species, and even between different parts of the same plant (e.g., roots vs. leaves). frontiersin.orgacs.org This variation can be influenced by genetic factors, the age of the plant, the season, and environmental conditions, suggesting a dynamic and adaptable defense system. nih.govacs.orgnih.gov

Interaction with Herbivores (e.g., Insect-Plant Relationships)

The relationship between plants containing this compound and the herbivores that consume them provides a classic example of coevolution, often described as an "evolutionary arms race." researchgate.netappleacademicpress.com While the toxicity of aristolactams and their parent compounds deters most generalist herbivores, certain specialist insects have evolved mechanisms to overcome these chemical defenses.

The most well-documented example involves swallowtail butterflies of the tribe Troidini. scielo.org.mx Caterpillars of these butterflies feed exclusively on the foliage of Aristolochia plants. scielo.org.mx They have evolved the ability to not only tolerate the toxic compounds but to sequester them—specifically the aristolochic acids—in their own bodies. scielo.org.mx This sequestering of plant-derived toxins makes the caterpillars and the subsequent adult butterflies unpalatable and toxic to their own predators, such as birds. scielo.org.mx The aristolochic acids are converted into aristolactams within the insects. drugfuture.com This interaction demonstrates a remarkable evolutionary adaptation where a plant's chemical weapon is turned into a defensive shield by a specialist herbivore. acs.org

This specialized relationship also influences the herbivore's behavior. Female Atrophaneura alcinous butterflies, for instance, are stimulated to lay their eggs by the specific chemical profile of Aristolochia plants, ensuring their offspring have access to the correct host plant for both nutrition and chemical defense. acs.org

| Interaction Type | Herbivore Group | Outcome for Herbivore | Evolutionary Significance |

| Deterrence | Generalist Herbivores | Reduced feeding, impaired growth, toxicity. researchgate.net | Successful plant defense against a broad range of potential threats. |

| Sequestration | Specialist Herbivores (e.g., Troidini butterflies) | Detoxification and storage of plant toxins for their own defense against predators. scielo.org.mxacs.org | Coevolutionary "arms race" leading to specialization and novel anti-predator strategies. |

Environmental Distribution and Fate of this compound

This compound is not a ubiquitous compound in the environment; its distribution is directly tied to the presence of the plants that synthesize it. It is found predominantly in species of the Aristolochiaceae family, particularly the genera Aristolochia and Asarum. frontiersin.orgresearchgate.net Research has identified this compound in various species used in traditional medicine, highlighting its specific botanical origins. acs.org

The compound's presence has been confirmed in different parts of the plants, including the roots, stems, and leaves. researchgate.netmdpi.com For example, studies have detected this compound in the roots and rhizomes of Asarum sieboldii and in the stems and roots of Aristolochia moupinensis and Aristolochia cathcartii. frontiersin.orgresearchgate.net The concentration of these compounds can be influenced by the extraction method used, with methanol (B129727) extracts often yielding higher levels than aqueous preparations.

The environmental fate of this compound, meaning its persistence, transformation, and transport in soil and water, is less studied than that of its parent compounds, the aristolochic acids. However, studies on aristolochic acids provide some insight. The movement and breakdown of these related compounds in the soil are influenced by environmental factors such as pH. msu.edu For instance, the solubility of aristolochic acids increases with higher pH, which affects how they partition between soil and water. msu.edu It is plausible that this compound would be subject to similar environmental processes, being released into the soil through the decomposition of plant matter and subsequently undergoing transport or degradation.

Table of Plant Species Containing this compound

| Plant Species | Family | Plant Part(s) Where Found |

|---|---|---|

| Aristolochia contorta | Aristolochiaceae | Roots, Leaves |

| Aristolochia debilis | Aristolochiaceae | Roots, Leaves |

| Aristolochia kankauensis | Aristolochiaceae | Roots, Leaves |

| Aristolochia moupinensis | Aristolochiaceae | Stems, Roots researchgate.net |

| Aristolochia cathcartii | Aristolochiaceae | Stems, Roots researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Aristolactam I |

| Aristolactam II |

| Aristolactam IIIa |

| Aristolactam IV |

| Aristolactam IVa |

| Aristolactam BI |

| Aristolactam C–N-β-D-glucoside |

| Aristolactam-N-β-D-glucoside |

| Aristolochic Acid I |

| Aristolochic Acid II |

| Aristolochic Acid IV |

| 7-methoxy aristolactam IV |

| β-sitosterol |

| Magnoflorine (B1675912) |

| Sanguinarine |

| Berberine |

Future Directions and Emerging Research Avenues for Aristololactam Iv Studies

Exploration and Isolation of Undocumented Aristololactam (B190612) Analogues

The Aristolochiaceae family of plants is a rich source of aristolochic acids and their metabolic derivatives, aristolactams. nih.govencyclopedia.pub While numerous analogues have been identified, many species within this family remain largely unexplored, suggesting that a significant number of undocumented Aristololactam IV-related compounds await discovery. nih.govencyclopedia.pub Recent studies have demonstrated the existence of previously unknown aristolochic acid analogues in various natural sources. nih.gov For instance, phytochemical investigations of Aristolochia moupinensis and Aristolochia cathcartii led to the isolation of twelve aristolactam-type alkaloids, some of which were new to science. researchgate.net Similarly, a study on Aristolochia contorta resulted in the identification of a novel phenanthrene (B1679779) derivative, aristololactam IVa. scispace.comresearchgate.net

The comprehensive classification of aristolochic acid analogues (AAAs) has categorized them into aristolochic acids, aristolactams, and 4,5-dioxoaporphines, with 125 aristolactams identified so far. nih.govencyclopedia.pub These compounds have been found in 175 biological species, not only within the Aristolochiaceae family but also in 13 other plant families. nih.govencyclopedia.pub The vast chemical space and the wide distribution of their biological sources underscore the potential for discovering novel aristolactam structures with unique biological properties. nih.govencyclopedia.pub The exploration of these untapped natural resources, coupled with advanced analytical techniques, is a crucial step in expanding the known library of aristolactam analogues.

Development of Novel and Efficient Synthetic Routes